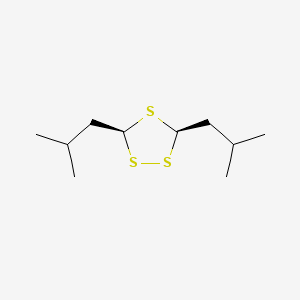
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is a sulfur-containing organic compound It is a member of the trithiolane family, characterized by a three-membered ring containing three sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the cyclization of dithiols with suitable alkylating agents. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol precursors.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol precursors.
Substitution: Various substituted trithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is used as a building block for synthesizing more complex molecules. Its unique sulfur ring structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying sulfur-containing biomolecules and their interactions. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and design.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical species, depending on the reaction conditions. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trithiolane: A simpler analog with a similar sulfur ring structure.
3,5-Dimethyl-1,2,4-trithiolane: Another analog with different alkyl substituents.
1,2,4-Trithiane: A related compound with a six-membered sulfur ring.
Uniqueness
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is unique due to its specific stereochemistry and the presence of two 2-methylpropyl groups. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
78448-46-1 |
|---|---|
Molekularformel |
C10H20S3 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
(3S,5R)-3,5-bis(2-methylpropyl)-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
InChI-Schlüssel |
KDWIVNVANGCLCA-AOOOYVTPSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1S[C@@H](SS1)CC(C)C |
Kanonische SMILES |
CC(C)CC1SC(SS1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


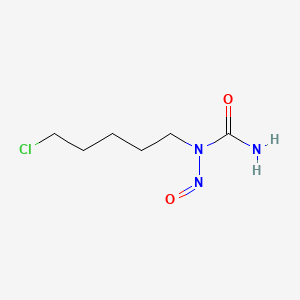
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)


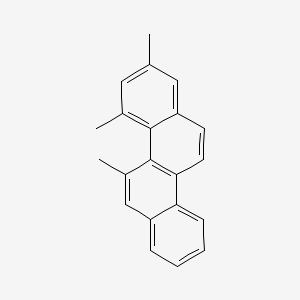
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
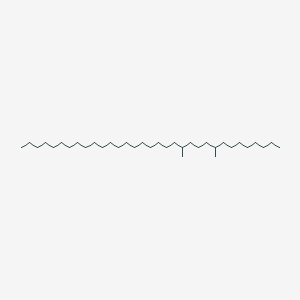
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)

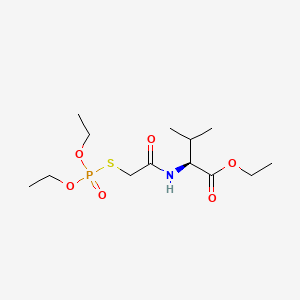
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
